molecular formula C22H29NO5 B4040064 N-benzyl-4-(3-ethylphenoxy)-N-methylbutan-1-amine;oxalic acid

N-benzyl-4-(3-ethylphenoxy)-N-methylbutan-1-amine;oxalic acid

Cat. No.: B4040064
M. Wt: 387.5 g/mol
InChI Key: MWYSOEZPXWUWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(3-ethylphenoxy)-N-methylbutan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications This compound consists of a benzyl group attached to a butanamine backbone, with an ethylphenoxy substituent and an oxalic acid component

Scientific Research Applications

N-benzyl-4-(3-ethylphenoxy)-N-methylbutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-ethylphenoxy)-N-methylbutan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-ethylphenol with benzyl chloride to form benzyl-3-ethylphenyl ether. This intermediate is then reacted with N-methylbutan-1-amine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as toluene and catalysts like Lewis acids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(3-ethylphenoxy)-N-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: The benzyl and phenoxy groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Substituting agents: Halogens, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-ethylphenoxy)-N-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in changes in cellular function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-4-(3-ethylphenoxy)-N-methylbutan-1-amine include:

  • N-benzyl-4-(4-chloro-3-ethylphenoxy)-1-butanamine
  • N-benzyl-4-methyl-3-piperidone
  • N-benzyl-2-methyl-4-nitroaniline

Uniqueness

The presence of the ethylphenoxy group, in particular, may enhance its biological activity and make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-benzyl-4-(3-ethylphenoxy)-N-methylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO.C2H2O4/c1-3-18-12-9-13-20(16-18)22-15-8-7-14-21(2)17-19-10-5-4-6-11-19;3-1(4)2(5)6/h4-6,9-13,16H,3,7-8,14-15,17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYSOEZPXWUWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCCCN(C)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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